5-Bromo-4-fluoro-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-iodoaniline is a compound with the molecular formula C6H4BrFIN . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Bromo-4-fluoro-2-iodoaniline can be achieved through several steps. The general procedure involves the reaction of 2-Nitroaniline with CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . NaBr and Na2S2O8 are then added simultaneously in three portions at 7 °C over 15 min .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-fluoro-2-iodoaniline is represented by the linear formula C6H4BrFIN . The molecular weight of the compound is 315.91 .Chemical Reactions Analysis
5-Bromo-4-fluoro-2-iodoaniline can participate in various chemical reactions. For instance, it can be involved in the synthesis of pentasubstituted pyridines . The compound can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-iodoaniline is a solid substance . It has a molecular weight of 315.91 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Tumor Uptake Studies
- Synthesis and Distribution in Tumor Models : 5-Bromo- and 5-iodo-analogues of uracil, which may involve derivatives similar to 5-Bromo-4-fluoro-2-iodoaniline, have been synthesized for potential use in tumor targeting. These compounds were investigated for their distribution in tumor models, showing minimal tumor uptake and demonstrating stability relative to similar nucleosides without the 2'-fluoro group (Mercer et al., 1989).
Synthesis of Antitumor Compounds
- Development of Antitumor Agents : A study involving the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings, led to the development of antitumor compounds showing selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).
Synthesis of Nucleoside Analogues
- Nucleoside Analogue Synthesis for Biological Activities : A novel synthetic procedure was developed for large-scale synthesis of 5-halo-5'-amino analogues of dideoxyuridine, including 5-iodo and 5-bromo derivatives. These compounds were studied for their biological activities, which could be relevant to 5-Bromo-4-fluoro-2-iodoaniline derivatives (Lin & Prusoff, 1978).
Halogen-rich Intermediate for Pyridine Synthesis
- Halogen-rich Intermediate in Pyridine Synthesis : A compound closely related to 5-Bromo-4-fluoro-2-iodoaniline, namely 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, was used as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. These pyridines have potential value in medicinal chemistry research (Wu et al., 2022).
Safety And Hazards
The compound is considered hazardous. It has been associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers retrieved provide valuable information about the compound. For instance, one paper discusses the synthesis of pentasubstituted pyridines using 5-Bromo-4-fluoro-2-iodoaniline . Another paper provides insights into the multistep synthesis involving the compound .
properties
IUPAC Name |
5-bromo-4-fluoro-2-iodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBXVJNKBUYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-iodoaniline | |
CAS RN |
1265236-37-0 |
Source
|
Record name | 5-bromo-4-fluoro-2-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.